2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-fluorophenyl)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorophenyl group, and a propanoic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-fluorophenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial to prevent unwanted reactions during subsequent steps.
Formation of the propanoic acid backbone: The protected amine is then reacted with a suitable precursor to form the propanoic acid backbone. This step often involves the use of reagents such as diethyl malonate or ethyl acetoacetate.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, typically using a fluorinated benzene derivative and a suitable catalyst.
Deprotection: The final step involves the removal of the Fmoc protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-fluorophenyl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and improved yields. Additionally, industrial processes often employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-fluorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-fluorophenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, the compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its fluorophenyl group provides a useful handle for labeling and detection.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of novel therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group plays a crucial role in these interactions, enhancing binding affinity and specificity. Additionally, the Fmoc group can be used to protect reactive sites during chemical reactions, allowing for selective modification of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid: This compound is similar but lacks the fluorine atom on the phenyl ring.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-fluorophenyl)propanoic acid: This compound has the fluorine atom in a different position on the phenyl ring.
Uniqueness
The presence of the fluorine atom in the 3-position of the phenyl ring in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-fluorophenyl)propanoic acid imparts unique chemical properties, such as increased lipophilicity and altered electronic effects. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C25H22FNO4 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-7-6-8-17(26)13-16)25(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29) |
InChI Key |
IEEAUJSAPYTPBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CC1=CC(=CC=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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